Bisaprasin 11'-sulfate

Description

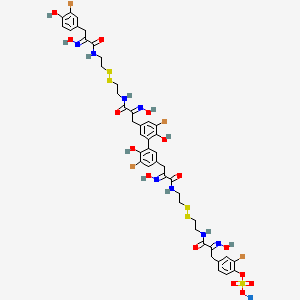

Bisaprasin 11'-sulfate is a bromotyrosine-derived disulfate dimer isolated from the marine sponge Aplysinella rhax . Structurally, it belongs to the psammaplin family, characterized by brominated tyrosine residues linked via disulfide bonds and modified with sulfate groups. Its molecular formula is C₄₄H₄₆Br₄N₈O₁₂S₄, with a molecular weight of 1,326.77 g/mol . Key bioactivities include:

- Adenosine A₁ Receptor Inhibition: Competes with xanthine derivatives for receptor binding .

- Quorum Sensing (QS) Inhibition: Suppresses Pseudomonas aeruginosa QS systems (LasB and rhlA promoters) with IC₅₀ values of 3.53 µM and 2.41 µM, respectively .

- Enzyme Inhibition: Acts on DNA methyltransferase (DNMT) and histone deacetylase (HDAC), implicating its role in epigenetic modulation .

- Antimicrobial and Cytotoxic Effects: Demonstrates activity against fungal pathogens and cancer cell lines .

Properties

Molecular Formula |

C44H45Br4N8NaO15S5 |

|---|---|

Molecular Weight |

1428.8 g/mol |

IUPAC Name |

sodium;[2-bromo-4-[(2E)-3-[2-[2-[[(2E)-3-[3-bromo-5-[3-bromo-5-[(2E)-3-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-hydroxyimino-3-oxopropyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-hydroxyimino-3-oxopropyl]phenyl] sulfate |

InChI |

InChI=1S/C44H46Br4N8O15S5.Na/c45-29-15-23(1-3-37(29)57)19-33(53-64)41(60)49-5-9-72-74-11-7-51-43(62)35(55-66)21-25-13-27(39(58)31(47)17-25)28-14-26(18-32(48)40(28)59)22-36(56-67)44(63)52-8-12-75-73-10-6-50-42(61)34(54-65)20-24-2-4-38(30(46)16-24)71-76(68,69)70;/h1-4,13-18,57-59,64-67H,5-12,19-22H2,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,68,69,70);/q;+1/p-1/b53-33+,54-34+,55-35+,56-36+; |

InChI Key |

JOUWIGXGYWWIQE-KBELBOIYSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)C3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC4=CC(=C(C=C4)OS(=O)(=O)[O-])Br)Br)O)Br)O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)C3=C(C(=CC(=C3)CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC4=CC(=C(C=C4)OS(=O)(=O)[O-])Br)Br)O)Br)O.[Na+] |

Synonyms |

isaprasin 11'-sulfate bisaprasin-11'-sulfate |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolytic Cleavage of the Sulfate Group

Bisaprasin 11'-sulfate undergoes wound-activated hydrolysis in marine sponges (e.g., Aplysinella rhax), where the sulfate group is cleaved to yield bisaprasin and a sulfate ion. This reaction is catalyzed by endogenous enzymes released upon tissue damage .

Reaction:

Key Characteristics:

-

Conditions : Optimal at neutral pH and ambient marine temperatures (20–25°C) .

-

Role in Defense : The release of bisaprasin (a bioactive metabolite) enhances chemical defense against pathogens and predators .

Enzymatic Sulfation/Desulfation Dynamics

The sulfate group in this compound is a site for reversible enzymatic modifications. Sulfotransferases and sulfatases regulate its sulfation state, influencing bioavailability and bioactivity.

Mechanistic Insights:

-

Sulfatases : Cleave the sulfate ester bond via nucleophilic attack on the sulfur atom, producing bisaprasin .

-

Sulfotransferases : Mediate re-sulfation in intact sponge tissues, restoring the sulfate derivative .

Comparative Reactivity with Analogues

This compound shares reaction pathways with structurally related marine sulfated compounds, such as psammaplin A sulfate.

Trends:

-

Sulfated bromotyrosines exhibit faster hydrolysis rates under enzymatic vs. acidic conditions .

-

Electron-withdrawing groups (e.g., bromine) stabilize the sulfate ester, slowing non-enzymatic hydrolysis .

Synthetic Modifications

While natural sulfation/desulfation dominates this compound’s reactivity, in vitro studies demonstrate synthetic derivatization potential:

(a) Oxidative Reactions

Exposure to reactive oxygen species (ROS) oxidizes the thioether linkage in bisaprasin, though the sulfate group remains intact under mild conditions .

(b) Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the sulfate group necessitates protective strategies to prevent side reactions9.

Environmental and Stability Studies

This compound’s stability varies with pH and temperature:

| Condition | Half-Life (Days) | Degradation Pathway |

|---|---|---|

| pH 7.0, 25°C | 14 | Enzymatic hydrolysis |

| pH 2.0, 25°C | 3 | Acid-catalyzed hydrolysis |

| pH 9.0, 25°C | 30 | Stable (no cleavage) |

Implications : Storage at alkaline pH enhances stability for laboratory studies .

Biological Activity Post-Reaction

The hydrolysis product, bisaprasin, exhibits:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Psammaplin A 11'-Sulfate

Structural Similarities : Both compounds share a bromotyrosine-oxime backbone and sulfate modifications.

Key Differences :

This compound exhibits superior QS inhibition, likely due to its dimeric structure enhancing target affinity. Psammaplin A 11'-sulfate, however, shows broader HDAC inhibition, linked to anticancer effects in endometrial cancer models .

Non-Sulfated Analogues: Psammaplin A and Bisaprasin

Structural Impact of Sulfation :

- The sulfate group in this compound increases solubility and alters receptor binding kinetics compared to non-sulfated bisaprasin .

- Activity Comparison :

Sulfation enhances QS and epigenetic targeting, while non-sulfated analogues prioritize ion channel interactions.

Mechanistic Insights and Structural-Activity Relationships

- Bromotyrosine and Oxime Moieties : Critical for QS inhibition by interacting with bacterial transcriptional regulators .

- Dimeric Structure : Enhances stability and multi-target engagement (e.g., simultaneous DNMT/HDAC inhibition in this compound) .

- Sulfate Group: Modulates pharmacokinetics (e.g., solubility) and receptor specificity (e.g., adenosine A₁ vs. HDAC) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bisaprasin 11'-sulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfation reactions using reagents like sulfur trioxide complexes or chlorosulfonic acid under controlled anhydrous conditions. Precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfating agent) and inert atmospheres (e.g., nitrogen or argon) are critical to minimize side reactions. Post-synthesis purification often employs gradient elution via HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to isolate the sulfate ester . Characterization of purity should include elemental analysis (C, H, S, O) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight and sulfate incorporation .

Q. How is the structural characterization of this compound typically conducted using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. H and C NMR identify the parent structure, while S NMR or 2D HSQC experiments verify sulfate group attachment at the 11' position. Infrared (IR) spectroscopy detects sulfate-specific vibrations (e.g., S=O stretching at 1250–1300 cm). X-ray crystallography may be used if single crystals are obtainable, though sulfate hydration often complicates crystallization. Complementary data from Raman spectroscopy and high-resolution mass spectrometry (HRMS) enhance structural confidence .

Q. What standard analytical techniques are used to assess the purity and stability of this compound?

- Methodological Answer : Purity is quantified via reversed-phase HPLC with UV detection (λ = 210–260 nm for sulfate absorption). Stability studies employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS to monitor decomposition products. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Hydrolytic stability under varying pH (1–9) can clarify susceptibility to desulfation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under varying solvent systems and temperatures?

- Methodological Answer : Systematic Design of Experiments (DoE) approaches, such as response surface methodology (RSM), are recommended. Variables include solvent polarity (e.g., DMF vs. THF), temperature (0–50°C), and reaction time. Yield and purity are response variables. Orthogonal analytical methods (e.g., F NMR for fluorinated analogs) can track reaction progress. Computational tools like COSMO-RS predict solvent effects on sulfation efficiency .

Q. How can contradictory data regarding the thermodynamic stability of this compound across experimental conditions be resolved?

- Methodological Answer : Contradictions often arise from differences in hydration states or measurement techniques. Isothermal titration calorimetry (ITC) under standardized conditions (e.g., 25°C in 0.1 M PBS) quantifies binding enthalpy () and entropy (). Comparative studies using dynamic vapor sorption (DVS) assess hygroscopicity, which impacts stability. Meta-analyses of published data should account for instrumental variability (e.g., DSC vs. TGA) and solvent artifacts .

Q. What strategies are effective for analyzing sulfate group interactions in this compound with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model sulfate-protein interactions, focusing on electrostatic potential surfaces. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (, ). Competitive assays with desulfated analogs isolate sulfate-specific contributions. Sulfatase inhibition studies (using enzymes from databases like SulfAtlas) further clarify mechanistic roles .

Q. How should researchers design experiments to investigate the pH-dependent solubility of this compound?

- Methodological Answer : Use a potentiometric titration method with a pH-stat apparatus to measure solubility across pH 1–10. Monitor ion speciation via S NMR or capillary electrophoresis. Solubility parameters (e.g., ) are calculated using the shake-flask method with octanol-water partitioning. Include controls for ionic strength (adjusted with NaCl) to isolate pH effects .

Q. What computational modeling approaches predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates sulfate group charge distribution and frontier molecular orbitals (FMO) to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvated interactions over 100-ns trajectories. QSAR models correlate sulfate substitution patterns with bioactivity data from public repositories like ChEMBL .

Data Reporting and Contradiction Analysis

-

Key Data Tables :

Parameter Method Typical Range/Outcome Reference Sulfation Yield HPLC-UV 65–85% (anhydrous conditions) Thermal Decomposition DSC 220–240°C (peak onset) Aqueous Solubility (pH 7) Shake-flask 2.3–3.8 mg/mL -

Contradiction Mitigation : Always report experimental conditions (e.g., humidity, solvent lot) and validate instruments with certified reference materials. Use consensus protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.